

# experimental protocol for 5-Amino-4-chloropyridazin-3(2H)-one synthesis

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## Compound of Interest

Compound Name: 5-Amino-4-chloropyridazin-3(2H)-one

Cat. No.: B026418

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## Application Note: Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed experimental protocol for the synthesis of **5-Amino-4-chloropyridazin-3(2H)-one**, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the selective nucleophilic substitution of a chlorine atom in 4,5-dichloro-3(2H)-pyridazinone with an amino group. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.

## Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. The title compound, **5-Amino-4-chloropyridazin-3(2H)-one**, possesses functional groups that allow for further chemical modifications, rendering it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein is based on the established reactivity of dichloropyridazinones towards nucleophiles.

# Experimental Protocol

## Materials and Methods

### Reagents and Solvents:

Reagent/Solvent	Grade	Supplier
4,5-Dichloro-3(2H)-pyridazinone	98%	Commercially Available
Ammonium Hydroxide	28-30% solution in water	Analytical Grade
Ethanol	95%	Reagent Grade
Deionized Water	-	-

### Equipment:

- High-pressure reaction vessel (autoclave) with stirring capability
- Heating mantle with temperature controller
- Glassware for filtration (Büchner funnel, filter flask)
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- Mass spectrometer

### Procedure:

- Reaction Setup: In a high-pressure reaction vessel, combine 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (10-15 eq). The exact volume of ammonium hydroxide should be sufficient to fully suspend the starting material.

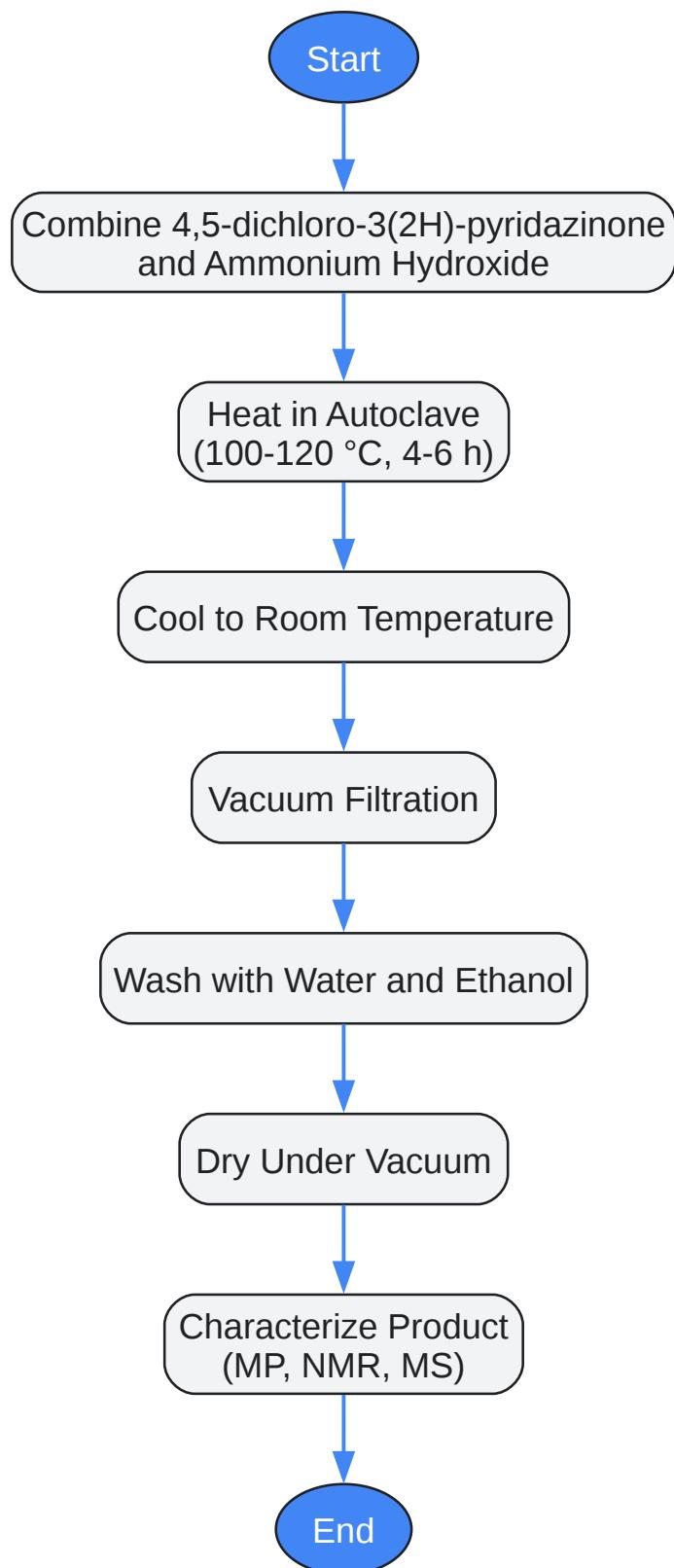
- Reaction Conditions: Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
- Work-up: After the reaction is complete, cool the vessel to room temperature. A precipitate should form.
- Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting material and by-products.
- Drying: Dry the purified product under vacuum to a constant weight.
- Characterization: Characterize the final product by determining its melting point and recording its NMR and mass spectra to confirm its identity and purity.

#### Quantitative Data Summary

Starting Material	Product	Molecular Weight (g/mol)	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)	Melting Point (°C)
4,5-Dichloro-3(2H)-pyridazinone	5-Amino-4-chloropyridazin-3(2H)-one	164.98	-	-	-	-
-	-	145.55	-	-	-	-

Note: Actual yield and percent yield are dependent on the starting scale of the reaction.

## Experimental Workflow



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Caption: Workflow for the synthesis of **5-Amino-4-chloropyridazin-3(2H)-one**.

## Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
- The use of a high-pressure reaction vessel requires proper training and adherence to safety protocols.
- Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

## Conclusion

This protocol provides a straightforward and effective method for the synthesis of **5-Amino-4-chloropyridazin-3(2H)-one**. By following these detailed steps, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The structure of the final compound should be confirmed by spectroscopic methods to ensure high purity.

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